Cyclopenta[c]pyrrol-4(1H)-one
Description
Significance of the Cyclopenta[c]pyrrol-4(1H)-one Core in Heterocyclic Chemistry
The this compound core is a fused heterocyclic system consisting of a cyclopentane (B165970) ring fused to a pyrrole (B145914) ring. This structural motif is a significant scaffold in heterocyclic chemistry due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate. rsc.orgontosight.ai Heterocyclic compounds, in general, are a cornerstone of organic chemistry, forming the basis for a vast number of natural products and synthetic compounds with diverse applications. numberanalytics.commsu.edumdpi.com
The fusion of the cyclopentane and pyrrole rings creates a rigid, bicyclic framework that can be strategically functionalized to modulate biological activity. vulcanchem.com The pyrrole component, a five-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals and natural products. numberanalytics.comtandfonline.com Its fusion to a cyclopentane ring introduces specific stereochemical and conformational constraints that can be exploited in drug design to achieve desired interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai
Compounds incorporating the related octahydrocyclopenta[c]pyrrole (B1584311) skeleton have been investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis and other clinically important bacteria. researchgate.net The core structure serves as a key building block for creating novel therapeutic agents. ontosight.ai For instance, derivatives have been explored as nonretinoid antagonists of Retinol Binding Protein 4 (RBP4), which are under investigation for potential treatments of certain eye diseases. nih.gov The versatility of the cyclopenta[c]pyrrole (B12898774) scaffold allows for the synthesis of diverse libraries of compounds for screening and development in medicinal chemistry. rsc.org
Overview of Fused Cyclopenta[c]pyrrole Ring Systems and Related Analogs
The cyclopenta[c]pyrrole ring system belongs to a broader class of fused pyrroles, which are known to be important pharmacophores. rsc.org Pyrrole rings can be fused to other rings at various positions, leading to a wide array of structural isomers with distinct chemical and biological properties. rsc.orgresearchgate.net The nomenclature for these fused systems, such as cyclopenta[c]pyrrole, follows established IUPAC guidelines. iupac.org
Several analogs and related fused systems have been synthesized and studied. These include:
Octahydrocyclopenta[c]pyrrole derivatives : These are saturated versions of the core structure and are common in medicinal chemistry research. researchgate.netnih.gov For example, specific stereoisomers like cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride are used as intermediates in chemical synthesis. sigmaaldrich.com
Cyclopenta[b]pyrroles : In this isomeric form, the rings are fused at the 'b' face of the pyrrole. These compounds can be synthesized through various methods, including tandem cycloaddition and ring rearrangement reactions. acs.orgacs.org
Azapentalenes : These are related 8π-electron systems that have garnered interest for their unique electronic and optical properties, with potential applications in materials science, such as in organic light-emitting diodes (OLEDs). longdom.orgnih.govacs.orgresearchgate.net
Thiophene-fused analogs : Replacing the pyrrole nitrogen with a sulfur atom gives cyclopenta[c]thiophenes, also known as 2-thiapentalenes. bioone.org These have been synthesized and are used as precursors for organometallic complexes. bioone.org
The synthesis of these fused systems often involves multi-step sequences, including cyclization reactions, palladium-catalyzed aminations, and rearrangements. nih.govacs.orgmdpi.com The specific substituents and the nature of the fused rings significantly influence the compound's properties and potential applications, spanning from pharmacology to materials science. rsc.orgresearchgate.net
Historical Context of this compound Research
The study of pyrrole and its fused derivatives has a long history, with the initial discovery of pyrrole dating back to 1834. numberanalytics.com The therapeutic potential of pyrrole-containing compounds has driven research for decades, leading to the discovery of numerous derivatives with a wide range of biological activities. researchgate.net
Research into fused pyrrole systems like cyclopenta[c]pyrroles is part of the broader exploration of heterocyclic chemistry. Early work on related systems, such as the synthesis of 4H-cyclopenta[c]thiophene (a sulfur analog) and its derivatives, was reported in the 1960s. bioone.org The synthesis of azapentalenes, another related bicyclic system, was pioneered by Hafner and coworkers in the early 1970s. longdom.orgscribd.com These foundational studies laid the groundwork for exploring the synthesis and properties of other fused five-membered ring systems.
The development of synthetic methods has been crucial to advancing the field. For instance, the Skraup-Doebner-Von Miller quinoline (B57606) synthesis has been used to obtain related polycyclic structures like tetrahydro-cyclopenta[c]quinolines. acs.org Over the years, synthetic routes have been refined and new ones developed, including metal-catalyzed cascade reactions, to improve access to these complex scaffolds. acs.orgucsb.edu The continuous effort to synthesize and characterize these compounds is motivated by their potential as core structures for new drugs and functional materials. researchgate.netresearchgate.net
Scope and Objectives of Current Academic Inquiry into this compound
Contemporary research on this compound and its derivatives is multifaceted, with significant focus on medicinal chemistry and materials science.
A primary objective is the synthesis and biological evaluation of novel derivatives as potential therapeutic agents. ontosight.aitandfonline.com Researchers are actively designing and creating new analogs to explore their structure-activity relationships (SAR). nih.gov For example, studies have focused on developing octahydrocyclopenta[c]pyrrole-based compounds as inhibitors of SHP2, a protein associated with certain cancers, and as antagonists for RBP4 for treating eye diseases. nih.govgoogle.com The rigid bicyclic core is seen as a valuable platform for creating molecules that can bind selectively to specific biological targets. researchgate.net
Another major area of inquiry is the development of new, efficient synthetic methodologies. acs.org This includes the use of cascade reactions and cooperative catalysis to construct these complex heterocyclic systems with high stereoselectivity. acs.org For example, a recent approach uses a chiral Brønsted acid and a palladium catalyst to create functionalized cyclopenta[b]pyrrolines. acs.org The development of such methods is essential for accessing novel derivatives for biological screening and for the large-scale synthesis of promising candidates.
In materials science, related azapentalene systems are being investigated for their optoelectronic properties. nih.govacs.orgscribd.com Computational and experimental studies are exploring their potential as chromophores for next-generation organic light-emitting diodes (OLEDs), driven by properties such as singlet-triplet inversion. nih.govresearchgate.net
Table of Key Research Derivatives and Their Focus
| Derivative Class | Research Focus | Potential Application | Reference(s) |
|---|---|---|---|
| Octahydrocyclopenta[c]pyrrolo Analogs | RBP4 Antagonism | Atrophic Age-Related Macular Degeneration | nih.gov |
| Substituted Oxazolidinones | Antibacterial Activity | Treatment of resistant bacterial infections | researchgate.net |
| Azapentalenes | Optoelectronic Properties | Organic Light-Emitting Diodes (OLEDs) | longdom.orgnih.govacs.org |
| Cyclopenta[b]pyrroles | Asymmetric Synthesis | Access to chiral N-heterocycles | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
130658-09-2 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.1207 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopenta C Pyrrol 4 1h One and Its Derivatives
Strategies for the Construction of the Fused Cyclopenta[c]pyrrole (B12898774) Ring System
The formation of the fused cyclopenta[c]pyrrole core relies on strategic chemical reactions that build the bicyclic structure from simpler precursors. These strategies can be broadly categorized into direct cyclization reactions to form the skeleton and the transformation of pre-existing ring systems into the desired moiety.
Several cyclization strategies have been developed to construct fused pyrrole (B145914) ring systems. Transition metal catalysis is a prominent approach; for instance, platinum-catalyzed cyclization reactions of homopropargyl azide derivatives have been investigated for forming pyrrole rings. researchgate.net Another powerful method is the aza-Piancatelli rearrangement, which can be followed by a hydroamination sequence, promoted by catalysts like calcium(II) and copper(II) salts, to yield cyclopenta[b]pyrroles, a related class of isomers. rsc.org
Radical cyclizations also offer a viable route. The 5-exo radical cyclization approach has been successfully used in the diastereoselective preparation of cis-fused cyclopenta-pyridazinones, which serve as precursors to related bicyclic systems. nih.gov This method highlights the power of radical additions in forming five-membered rings with high stereochemical control. nih.gov Multicomponent reactions (MCRs) provide an efficient pathway, allowing for the assembly of complex molecules like chromeno[4,3-b]pyrrol-4(1H)-ones in a one-pot fashion through a sequence involving an MCR followed by an intramolecular Michael cyclization. nih.gov
| Cyclization Strategy | Key Features | Catalyst/Reagent Example |
| Transition-Metal Catalysis | Forms pyrrole ring from acyclic precursors. | PtCl₄ |
| Sequential Catalysis | Combines multiple reactions (e.g., rearrangement and hydroamination) in one pot. | Calcium(II) / Copper(II) |
| Radical Cyclization | Forms rings via radical intermediates, often with high stereocontrol. | HSnBu₃ and ACN |
| Multicomponent Reactions | Combines three or more reactants in a single step to build complex structures efficiently. | BF₃·Et₂O |
The synthesis of the target moiety can also be achieved by modifying existing cyclic precursors. One common strategy involves starting with a dicarboxylic acid or its derivative. For example, the synthesis of a derivative, 1-[Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea, begins with cyclopentane-1,2-dicarboxylic anhydride. researchgate.netresearchgate.net This starting material is first converted into N-aminocyclopentane-1,2-dicarboximide through a condensation reaction with hydrazine hydrate. researchgate.netresearchgate.net Subsequent reduction of this intermediate leads to the formation of the saturated hexahydrocyclopenta[c]pyrrole core, which can then be further functionalized. researchgate.netresearchgate.net This multi-step approach demonstrates the transformation of a readily available cyclopentane (B165970) derivative into the more complex fused heterocyclic system. vapourtec.com
Specific Synthetic Routes to Hexahydrocyclopenta[c]pyrrol-4-one Hydrochloride and Related Forms
The synthesis of saturated versions of the cyclopenta[c]pyrrol-4-one system, such as hexahydrocyclopenta[c]pyrrol-4-one hydrochloride, is crucial for the development of certain pharmaceutical agents. These syntheses often involve multi-step sequences and specific chemical transformations.
Multi-step synthesis is a common strategy for creating complex molecules from simpler starting materials. vapourtec.com A key industrial process for a derivative, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, highlights this approach. google.com The synthesis of the core hexahydrocyclopenta[c]pyrrole unit in related compounds often starts from cyclopentane-1,2-dicarboxylic anhydride. researchgate.netresearchgate.net A typical sequence involves:
Condensation: Reaction of the anhydride with hydrazine hydrate to form an N-aminodicarboximide intermediate. researchgate.netresearchgate.net
Reduction: The dicarboximide is then reduced to yield the saturated hexahydrocyclopenta[c]pyrrole skeleton. researchgate.netresearchgate.net This step is critical for establishing the desired bicyclic core.
Functionalization: The resulting amine can then be elaborated through further reactions to attach desired side chains before final conversion to a salt form like the hydrochloride. google.com
Such multi-step processes can be optimized for large-scale production, ensuring high purity and yield. researchgate.netresearchgate.net
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk The ketone group in cyclopenta[c]pyrrol-4(1H)-one is a versatile handle for further molecular modification. Standard organic synthesis techniques allow for its transformation into a variety of other functionalities.
Common interconversions for a ketone include:
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group that can be used for subsequent reactions.
Conversion to Halides: The corresponding alcohol can be converted into an alkyl halide (chloride, bromide, or iodide) through reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ub.eduvanderbilt.edu
Conversion to Sulfonate Esters: Alcohols can be transformed into good leaving groups such as tosylates or mesylates by reacting them with the corresponding sulfonyl chlorides (e.g., TsCl, MsCl). ub.eduvanderbilt.edu These sulfonates are excellent substrates for nucleophilic substitution reactions. vanderbilt.edu
| Initial Functional Group | Target Functional Group | Reagent Example(s) |
| Ketone | Secondary Alcohol | NaBH₄, LiAlH₄ |
| Secondary Alcohol | Alkyl Halide | SOCl₂, PBr₃, P/I₂ |
| Secondary Alcohol | Sulfonate Ester | TsCl, MsCl |
| Sulfonate Ester | Alkyl Halide | NaI, LiBr |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org These principles are increasingly being applied to the synthesis of pyrrole derivatives to create more sustainable and environmentally friendly methods. polimi.itresearchgate.net
Key green chemistry strategies applicable to pyrrole synthesis include:
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green approaches prioritize the use of water, ethanol, or ionic liquids, or even conduct reactions under solvent-free conditions. polimi.itimpactfactor.org
Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. Heterogeneous catalysts, such as nanoparticles or solid acids like HZSM-5, are particularly advantageous as they can be easily recovered and reused. researchgate.netnih.govbenthamdirect.com Biocatalysts, like lipase, have also been employed for synthesizing pyrrole derivatives in an environmentally friendly manner. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. semanticscholar.orgimpactfactor.orgmdpi.com
Atom Economy: Multicomponent reactions are inherently green as they combine several starting materials into a final product in a single step, maximizing the incorporation of all reactant atoms into the desired molecule and reducing waste. dntb.gov.uaresearchgate.netrsc.org
A sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported by reacting primary amines with 3-hydroxy-2-pyrones, which are derived from renewable sources. polimi.itacs.org These reactions can be performed without solvents or in aqueous solutions at mild temperatures, exemplifying a green approach. polimi.itacs.org
Solvent-Free or Aqueous Media Approaches in Ring Construction
The principles of green chemistry have driven the development of synthetic routes that minimize or eliminate the use of hazardous organic solvents. Aqueous media and solvent-free conditions are particularly attractive for their reduced environmental impact and often simplified workup procedures.
The synthesis of pyrrole derivatives, the core of the this compound structure, has been successfully achieved in water. One notable method involves a three-component reaction between phenacyl bromides, pentane-2,4-dione, and an amine, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in an aqueous medium. scirp.org This approach is applicable to a wide range of alkyl and aryl amines as well as substituted phenacyl halides, offering a convenient and eco-friendly pathway to substituted pyrroles. scirp.org
Solvent-free synthesis has also emerged as a powerful strategy. researchgate.net For instance, the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds can be achieved by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide (B78521) under solvent-free conditions. mdpi.com These methods often benefit from reduced reaction times and improved safety profiles.
| Reaction Type | Key Reagents | Medium | Catalyst | Advantages |
|---|---|---|---|---|
| Three-component coupling | Phenacyl bromides, pentane-2,4-dione, amines | Aqueous | DABCO | Eco-friendly, convenient, applicable to diverse substrates. scirp.org |
| Three-component synthesis | Alkyl 2-aminoesters, 1,3-dicarbonyls | Solvent-free | KOH (catalytic) | Green protocol, moderate to good yields (45-81%). mdpi.com |
| Multicomponent reaction | Amines, aldehydes, nitroalkanes | Various | SmI₂ | Leads to pyrroles in fair yield. scirp.org |
Atom Economy and Efficiency Considerations in this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govjocpr.com Syntheses with high atom economy are inherently more efficient and generate less waste.
Reactions such as additions and cycloadditions are ideal as they have the potential for 100% atom economy, incorporating all atoms of the starting materials into the product. nih.govjocpr.com For example, the Diels-Alder reaction, which forms a cyclohexene ring from a diene and a dienophile, is a classic example of an atom-economical reaction where all reactant atoms are part of the final product. jocpr.com
In the context of pyrrole synthesis, a method starting from regiospecific aziridine ring-opening followed by an intramolecular cyclization with a carbonyl group demonstrates high atom economy. nih.gov This protocol incorporates all atoms from the reactants into the multi-substituted pyrrole product, with only the elimination of a water molecule. nih.gov Designing synthetic routes for this compound that prioritize such addition, cycloaddition, and rearrangement reactions is crucial for sustainable production.
| Reaction Type | General Transformation | Atom Economy | Relevance to Pyrrole Synthesis |
|---|---|---|---|
| Diels-Alder Reaction | Diene + Dienophile → Cyclohexene | 100% jocpr.com | Illustrates a highly efficient cycloaddition strategy applicable to forming cyclic structures. |
| Catalytic Hydrogenation | Unsaturated Compound + H₂ → Saturated Compound | 100% | An atom-economical method for modifying substituents or achieving saturation in the cyclopentane ring. jocpr.com |
| Aziridine Ring-Opening/Cyclization | Aziridine derivative → Pyrrole | High (loss of H₂O only) nih.gov | A direct and efficient method for constructing the pyrrole ring with minimal waste. nih.gov |
| Isomerization | Propargyl alcohol → Conjugated enone | 100% nih.gov | Represents an ideal atom-economic transformation for functional group interconversion. nih.gov |
Cascade and Domino Reactions in Building this compound Scaffolds
Cascade, tandem, or domino reactions are powerful synthetic tools wherein multiple bond-forming events occur in a single pot under the same reaction conditions, without isolating intermediates. baranlab.orgslideshare.net This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent usage and waste generation. nih.gov
The construction of complex fused heterocyclic systems often employs cascade strategies. For instance, the synthesis of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one, a related scaffold, can be achieved via an aza-Cope-Mannich reaction. wpmucdn.com This tandem process provides a mild, high-yielding, and operationally simple route with a predictable stereochemical outcome. wpmucdn.com Similarly, novel polysubstituted pyrrolo[1′,2′:1,2]azocino[4,5-c]quinolines have been synthesized through a one-pot, three-component reaction involving a domino [3+2] cycloaddition, ring-expansion, and annulation sequence. rsc.org The development of such a cascade process for this compound, likely involving an initial Michael addition or cycloaddition followed by intramolecular cyclization and condensation, would represent a highly efficient synthetic strategy.
Photochemical Approaches to Related Cyclopenta-Fused Systems
Photochemistry offers unique synthetic pathways by utilizing light to access high-energy electronically excited states, enabling transformations that are often inaccessible through thermal methods. acs.orgnih.gov This input of energy can be used to construct strained and complex molecular architectures with high efficiency. acs.orgnih.gov
Photoinduced Cyclization Pathways for this compound Analogs
Photoinduced cyclization is a powerful strategy for forming ring systems. A key reaction in this class is the intramolecular [2+2] photocycloaddition, which can generate complex polycyclic scaffolds in a single step. acs.orgmdpi.com For example, the irradiation of a bis-cyclic vinylogous ester with UV light can lead to a clean transformation into a tetracyclic product containing a strained cyclobutane (B1203170) ring. mdpi.com This cyclobutane can then serve as a precursor for further transformations, such as ring expansion, to build larger fused systems.
In another example, a photoinduced cycloisomerization reaction was developed to form a 5-8-5 carbocyclic ring system, which is the core of over 30 natural products. rsc.org Such strategies could be adapted to construct the 5-5 fused ring system of this compound.
Role of Light in Facilitating Ring Formation
Light facilitates ring formation by promoting a molecule to an electronically excited state, which possesses significantly different reactivity compared to its ground state. nih.gov This allows for pericyclic reactions, such as cycloadditions and electrocyclizations, to proceed under mild conditions.
The energy from photons can overcome activation barriers for reactions that are thermally forbidden or require harsh conditions. acs.org For instance, the photoisomerization of a cis-cycloalkene to its highly strained trans-isomer can be achieved using light. nih.gov The resulting trans-isomer can then be trapped in subsequent reactions. Flow chemistry is often necessary for these photoreactions to be performed on a preparative scale, as it can prevent product degradation from prolonged irradiation and drive unfavorable equilibria towards the desired product. nih.gov
| Photochemical Reaction | Description | Application in Fused Systems |
|---|---|---|
| Intramolecular [2+2] Cycloaddition | Two alkene moieties within the same molecule react to form a cyclobutane ring upon irradiation. acs.orgmdpi.com | Rapidly builds molecular complexity and creates strained rings that can be used in subsequent rearrangements (e.g., Cargill rearrangement). acs.org |
| Photoisomerization | Light is used to convert one isomer to another, such as a cis-alkene to a trans-alkene. nih.gov | Generates highly reactive strained intermediates for further transformations. nih.gov |
| Photoinduced Cycloisomerization | A light-induced rearrangement that results in the formation of a new ring system. rsc.org | Allows for the direct assembly of complex polycyclic frameworks, such as the 5-8-5 carbocyclic system. rsc.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds. Stereoselective synthesis aims to control the formation of new stereocenters during a chemical reaction.
Strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and biocatalysis. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com Diastereoselective additions of nucleophiles to these chiral imines establish the desired stereochemistry.
Biocatalysis, using enzymes to perform chemical transformations, offers an exceptionally high degree of stereoselectivity. Engineered enzymes have been used for the preparative-scale synthesis of a chiral cyclopropane precursor to the drug ticagrelor with very high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov Such an approach could be applied to the synthesis of chiral this compound derivatives, for instance, through the stereoselective reduction of a prochiral precursor or a kinetic resolution of a racemic mixture.
| Method | Principle | Example Application | Stereochemical Outcome |
|---|---|---|---|
| Biocatalysis | Use of engineered enzymes (e.g., heme proteins) to catalyze reactions. nih.gov | Cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. nih.gov | High diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. | Use of p-menthane-3-carboxaldehyde in the synthesis of adaline and euphococcinine. mdpi.com | Diastereoselective control. |
| Chiral Imines | Nucleophilic addition to imines derived from a chiral amine or sulfinamide. mdpi.com | Synthesis of 1-substituted homotropanones using N-tert-butanesulfinyl imines. mdpi.com | Diastereoselective addition of organometallic reagents. mdpi.com |
| Organocatalysis | Use of small chiral organic molecules (e.g., L-proline) as catalysts. mdpi.com | Intramolecular Mannich cyclization to form homotropanones. mdpi.com | Enantioselective control. |
Control of Stereochemistry in Fused Ring Systems
The stereochemical outcome of the cyclization to form the this compound ring system is highly dependent on the chosen synthetic route and the nature of the precursors. The fusion of the cyclopentane and pyrrolidinone rings can result in either cis- or trans-isomers, and controlling this diastereoselectivity is a key challenge.
One powerful strategy for achieving high diastereoselectivity in the formation of fused pyrrolidine-containing systems is the aza-Cope rearrangement-Mannich cyclization . While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the reviewed literature, the principles can be applied. This tandem reaction involves a nih.govnih.gov-sigmatropic rearrangement of an unsaturated iminium ion, followed by an intramolecular Mannich reaction. The stereoselectivity of the annulation process can often be rationalized by examining the low-energy conformations of the starting materials rsc.org. The inherent rigidity of cyclic precursors can effectively direct the stereochemical course of the cyclization.
Another approach to control the stereochemistry in fused cyclopentane ring systems is through radical cyclization . For instance, the pyridazinone ring system has been used as a scaffold for the diastereoselective preparation of cis-fused cyclopenta-pyridazinones via a directed 5-exo radical cyclization. nih.gov This strategy highlights how a rigid heterocyclic ring can be employed to control the stereochemistry during the formation of a fused five-membered ring, a principle that is applicable to the synthesis of this compound derivatives. nih.gov
The choice of catalyst can also play a crucial role in determining the diastereoselectivity of the cyclization. Ligand-controlled palladium catalysis has been shown to enable diastereodivergent [4+2] annulations to produce both cis- and trans-fused cyclic frameworks from the same starting materials by simply changing the chiral ligand. nih.gov This level of control is highly desirable in the synthesis of complex molecules and could potentially be adapted for the construction of the this compound skeleton.
Enantioselective Approaches
The development of enantioselective methods to synthesize chiral this compound derivatives is of significant interest due to the importance of chirality in biologically active molecules. Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, represents the most common strategy to achieve high enantioselectivity.
While a specific enantioselective synthesis of the parent this compound is not prominently described, related structures have been synthesized with high enantiomeric excess. For example, a cooperatively catalyzed asymmetric approach has been developed for the enantioselective construction of cyclopenta[b]pyrroline derivatives . acs.org This process involves a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement of furylcarbinols with anilines to form multifunctionalized cyclopentenones with high cis-selectivity, followed by a palladium-catalyzed intramolecular hydroamination. acs.org This methodology demonstrates the potential for chiral acid catalysis to control the stereochemistry in the formation of cyclopentane-fused pyrrole systems.
The following table summarizes the key aspects of this enantioselective approach:
| Reaction Step | Catalyst System | Key Transformation | Stereochemical Outcome |
| Aza-Piancatelli Rearrangement | Chiral Brønsted Acid (e.g., [H8]-BINOL-derived N-triflylphosphoramide) | Rearrangement of furylcarbinol with aniline | Formation of cis-selective multifunctionalized cyclopentenones |
| Intramolecular Hydroamination | Palladium Catalyst | Cyclization to form the pyrroline ring | Retention of enantiopurity |
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral phosphoric acids and their derivatives, for instance, have been successfully employed in a variety of asymmetric transformations. The asymmetric cascade aza-Michael–aldol (B89426) reaction of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles, catalyzed by a chiral secondary amine, has been used to synthesize chiral pyrrolizine-based triheterocycles with high enantioselectivities (90–95% ee) and excellent diastereoselectivities. researchgate.net This highlights the potential of organocatalysis to construct complex chiral scaffolds containing fused pyrrolidine (B122466) rings.
Synthesis of Key Intermediates and Precursors for this compound Analogs
The synthesis of diverse analogs of this compound relies on the availability of a range of functionalized intermediates and precursors. A key and versatile starting material for the synthesis of the unsubstituted hexahydrothis compound core is cyclopentane-1,2-dicarboxylic anhydride .
A common synthetic route involves the reaction of cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate to form N-aminocyclopentane-1,2-dicarboximide . researchgate.netpatsnap.comgoogle.comgoogle.com This intermediate is then subjected to reduction to yield the corresponding hexahydrocyclopenta[c]pyrrolidine derivative. researchgate.net
The preparation of N-aminocyclopentane-1,2-dicarboximide from cyclopentane-1,2-dicarboxylic anhydride and hydrazine hydrate can be carried out under various conditions, as summarized in the table below.
| Reactants | Solvent | Reaction Conditions | Yield |
| Cyclopentane-1,2-dicarboxylic anhydride, 85% Hydrazine hydrate | Methanol | Reflux, 6 hours | 87.7% google.com |
| Cyclopentane-1,2-dicarboxylic anhydride, 85% Hydrazine hydrate | Methanol | Room temperature addition, then reflux, 7 hours | High |
To generate a library of this compound analogs, it is necessary to have access to substituted precursors. This can be achieved by starting with appropriately functionalized cyclopentane-1,2-dicarboxylic acids or their anhydrides. The synthesis of these substituted starting materials can be accomplished through various methods in synthetic organic chemistry, including cycloaddition reactions, alkylations, and other carbon-carbon bond-forming reactions.
Furthermore, the synthesis of chiral precursors is essential for the preparation of enantiomerically pure this compound derivatives. Chiral amino alcohols and their derivatives are valuable building blocks in asymmetric synthesis. nih.govnih.gov For instance, chiral 2-aminomethyl-1-aminocyclopentane derivatives could serve as key intermediates. The resolution of racemic mixtures or the use of chiral pool starting materials are common strategies to obtain such enantiomerically pure precursors.
Reaction Mechanisms and Mechanistic Investigations of Cyclopenta C Pyrrol 4 1h One Formation
Fundamental Reaction Pathways and Proposed Mechanisms
The construction of the Cyclopenta[c]pyrrol-4(1H)-one ring system can be approached through several fundamental synthetic strategies. These pathways often involve the sequential or concerted formation of the pyrrolone and cyclopentanone (B42830) rings. Mechanistic studies aim to elucidate the precise nature of these transformations, including the characterization of intermediates and transition states.
Concerted vs. Stepwise Mechanisms in this compound Ring Formation
The formation of the bicyclic ring system can proceed through either concerted or stepwise mechanisms, a distinction that is central to understanding and controlling the reaction's stereochemical outcome.
Electrocyclic Reactions: A prominent example of a concerted pathway relevant to the cyclopentanone portion is the Nazarov cyclization , a 4π-electrocyclic ring closure of a divinyl ketone or its heteroatomic analogs. iipseries.org This reaction is initiated by a promoter, typically a Lewis or protic acid, which activates the substrate. iipseries.org The key mechanistic step involves a conrotatory 4π-electrocyclization of the resulting pentadienyl cation, which is a concerted, pericyclic process governed by orbital symmetry rules. acs.org The stereochemistry of the product is thus directly linked to the geometry of the starting dienone. nih.gov While the classic Nazarov reaction forms carbocycles, related processes like the imino-Nazarov reaction can be envisioned for constructing the nitrogen-containing ring system. iipseries.org
Another powerful concerted process is the aza-Piancatelli rearrangement , which transforms 2-furylcarbinols into 4-aminocyclopentenone derivatives in the presence of an amine. acs.orgscilit.com Mechanistically, this reaction proceeds through the formation of a pentadienyl cation, which then undergoes a 4π conrotatory electrocyclization to forge the five-membered ring. acs.org This electrocyclization step is concerted and stereospecific, establishing a trans relationship between the substituents at the C4 and C5 positions. acs.org
Stepwise Pathways: In contrast, many classical methods for pyrrole (B145914) ring formation, such as the Paal-Knorr synthesis , follow a stepwise mechanism. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. tcichemicals.comnih.gov Mechanistic investigations by Amarnath et al. have shown that the reaction does not proceed through an enamine intermediate in the rate-determining step. tcichemicals.com Instead, the proposed mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. nih.govresearchgate.net Subsequent dehydration steps then lead to the aromatic pyrrole ring. nih.gov This pathway, involving distinct intermediates, is a clear example of a stepwise ring-forming process.
| Reaction | Key Mechanistic Feature | Pathway Type | Intermediate(s) |
| Nazarov Cyclization | 4π-electrocyclic ring closure | Concerted | Pentadienyl cation |
| Aza-Piancatelli Rearrangement | 4π-electrocyclic ring closure | Concerted | Pentadienyl cation |
| Paal-Knorr Synthesis | Nucleophilic attack and cyclization | Stepwise | Hemiaminal, 2,5-dihydroxytetrahydropyrrole |
Identification of Intermediates in Cyclization Reactions
The direct observation or trapping of intermediates is key to confirming a proposed reaction mechanism. In the stepwise Paal-Knorr synthesis, the hemiaminal and subsequent dihydroxytetrahydropyrrole derivatives are crucial, albeit often transient, intermediates. nih.govresearchgate.net Isotopic labeling and kinetic studies have been employed to infer their presence and role in the reaction cascade. tcichemicals.com
In reactions like the Nazarov cyclization and aza-Piancatelli rearrangement, the principal intermediate is the pentadienyl cation. iipseries.orgacs.org While highly reactive, its existence is supported by extensive mechanistic studies and computational calculations. The stability and subsequent reactivity of this cation dictate the efficiency and selectivity of the cyclization.
Catalysis-Driven Reaction Mechanisms in this compound Synthesis
Catalysis offers a powerful means to control the rate, selectivity, and efficiency of the reactions that form the this compound core. Both metal-based and organic catalysts have been employed, each operating through distinct mechanistic manifolds.
Metal-Catalyzed Processes for Cyclopenta[c]pyrrole (B12898774) Construction
Transition metals are widely used to catalyze the formation of pyrrole and cyclopentane (B165970) rings through various modes of activation.
Oxidative Cyclization: Silver(I) salts have been shown to promote the oxidative cyclization of homopropargylamines to yield 1,2-diarylpyrroles. rsc.org The mechanism is thought to involve the coordination of Ag(I) to the alkyne, which facilitates the intramolecular attack of the amine. Subsequent steps involving protodesilylation and oxidation lead to the final pyrrole product.
Hydroamination-Triggered Cyclization: Platinum catalysts, such as PtCl₄, can initiate a cascade reaction starting with hydroamination. The proposed mechanism involves the platinum-catalyzed intramolecular addition of an amine to an alkyne (hydroamination), followed by further cyclization steps to construct the fused heterocyclic system.
Cycloaddition Reactions: Transition metals, including palladium, rhodium, and nickel, are known to catalyze a variety of cycloaddition reactions that can be used to form five-membered rings. For instance, palladium-catalyzed reactions of 1,4-dibromo-1,3-butadienes with 2,5-disubstituted pyrroles can lead to cyclopenta[c]pyridine derivatives through a process involving pyrrole-ring expansion, demonstrating the utility of metal catalysis in complex ring-forming and rearrangement cascades.
| Catalyst System | Reaction Type | Mechanistic Role of Metal |
| Silver(I) Acetate | Oxidative Cyclization | Alkyne activation |
| Platinum(IV) Chloride | Hydroamination/Cyclization | Multi-cycle catalysis, N-H and C-H activation |
| Palladium(0)/Ligand | Ring Expansion/Cycloaddition | Catalyzes insertion and rearrangement |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful, metal-free strategy for asymmetric synthesis. For pyrrolone-containing structures, organocatalysts typically activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.
Proline and its derivatives are exemplary organocatalysts, known to catalyze intramolecular aldol (B89426) reactions, which can be a key step in forming the cyclopentanone ring of the target structure. The mechanism involves the formation of an enamine from the catalyst and a ketone substrate, which then undergoes an intramolecular nucleophilic attack on a pendant aldehyde or ketone.
Furthermore, organocatalytic methods for pyrrole synthesis often involve cascade reactions. For example, a secondary amine catalyst can initiate a sequence starting with a Mannich reaction between an aldehyde and an imine, followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the pyrrole ring. Chiral thiourea-based organocatalysts have also been successfully employed in enantioselective Pictet-Spengler-type reactions, where a pyrrole nucleophile attacks an in-situ generated N-acyliminium ion, leading to fused polycyclic systems. These approaches highlight the ability of small organic molecules to orchestrate complex, stereoselective transformations.
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular reactions are highly efficient for constructing cyclic systems like this compound, as they benefit from favorable entropic factors.
A key strategy is the intramolecular Michael addition . In the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, an intermediate containing an α-amino amidine moiety undergoes a 5-endo-trig cyclization. This nucleophilic attack of a nitrogen atom onto a Michael acceptor, followed by tautomerization and oxidation, leads to the formation of the pyrrolone ring.
Rearrangement reactions also provide elegant pathways to complex cores. For instance, the synthesis of a fused cyclopenta[c]pyrrolo[1,2-b]isoquinolin-2(3H)-one has been achieved using a -Stevens rearrangement as a key step. This is followed by an acid-catalyzed lactonization to close the pyrrolone ring. The aza-Piancatelli rearrangement, discussed earlier, is another prime example of a rearrangement that simultaneously constructs the cyclopentenone ring and installs the nitrogen functionality through an intramolecular, concerted electrocyclization. acs.org
Ring Contraction and Expansion Phenomena in Related Systems
While direct studies on ring contraction and expansion leading to this compound are not extensively documented, the principles from related heterocyclic syntheses offer significant insights. Such phenomena are crucial in constructing fused ring systems, allowing for the transformation of more readily available carbocyclic or heterocyclic rings into the desired pyrrole-fused architecture. wikipedia.org
In the synthesis of polysubstituted pyrroles, for instance, a notable strategy involves a consecutive 6π-electrocyclization followed by a ring-contraction of sulfilimines derived from 2,5-dihydrothiophenes. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This sequence demonstrates the power of ring contraction in forming a five-membered pyrrole ring from a six-membered sulfur-containing heterocycle. acs.orgorganic-chemistry.orgresearchgate.netnih.gov Another relevant example is the electrochemical ring-contraction of Hantzsch esters and their pyridine (B92270) derivatives to yield polysubstituted pyrroles. rsc.org This process involves an unusual anionic dearomatization/ring-contraction/rearomatization pathway. rsc.org
Conversely, ring expansion can also play a role in the synthesis of related structures. For example, strained calix researchgate.netpyrrole analogues have been shown to undergo acid-catalyzed ring expansion to form larger calix acs.org-type products. nih.gov This occurs through protonation and regioselective ring cleavage, followed by cyclodimerization. nih.gov While not a direct route to the cyclopenta[c]pyrrole system, it highlights the dynamic nature of these heterocyclic frameworks under specific conditions.
A pertinent example in the formation of a cyclopenta[b]pyrrole (B12890464) system involves the reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone. acs.org The proposed mechanism involves a tandem [4+2] cycloaddition, cycloreversion, and a subsequent ring rearrangement, which can be viewed as a type of ring expansion of the cyclobutane (B1203170) ring into the cyclopentane portion of the final product. acs.org
Sigmatropic Shifts and Electrocyclizations in Fused Heterocycle Formation
Pericyclic reactions, particularly sigmatropic shifts and electrocyclizations, are fundamental in the construction of fused heterocyclic systems, including those related to this compound.
A researchgate.netresearchgate.net-sigmatropic shift is a key step in the quantum-chemical modeling of the assembly of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980) from cyclopentanone oxime and acetylene. researchgate.net This rearrangement, along with a 1,3-prototropic shift, is crucial for the formation of the pyrrole ring. researchgate.net Similarly, the synthesis of various pyrroles can involve sequential Current time information in Edmonton, CA.rsc.org sigmatropic shifts. rsc.org
Electrocyclization is another powerful tool. The synthesis of polysubstituted pyrroles from 1,3-dienes derived from 2,5-dihydrothiophenes proceeds through a 6π-electrocyclization of a sulfilimine intermediate. acs.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov This step is followed by a spontaneous ring-contraction to form the pyrrole skeleton. acs.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov Density functional theory (DFT) calculations have supported this mechanism, identifying a thermal 6π-electrocyclization as a key step with a calculated activation barrier. nih.gov
Quantum-Chemical Modeling of Reaction Pathways for Cyclopenta[c]pyrrole Assembly
A study on the formation of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole via the Trofimov reaction (from cyclopentanone oxime and acetylene) has been conducted using quantum-chemical methods. researchgate.netresearchgate.net This research provides a theoretical basis for understanding the formation of a cyclopentane-fused pyrrole ring.
Transition State Analysis and Reaction Energetics
In the modeled formation of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole, the reaction profile involves several key stages, including oxime vinylation, a 1,3-prototropic rearrangement, and a researchgate.netresearchgate.net-sigmatropic shift. researchgate.net The formation of a complex between an iminoaldehyde and a hydroxide (B78521) anion was found to be highly exergonic, with a Gibbs free energy change (ΔG°) of -62.4 kcal/mol. researchgate.net
The subsequent intramolecular cyclization and rearrangement steps leading to the final pyrrole structure also have distinct energy profiles. The elimination of a hydroxy group from an intermediate anion to form a 3H-pyrrole has a calculated activation barrier (ΔG‡) of 11.3 kcal/mol. researchgate.net The final rearrangement from the 3H-pyrrole to the more stable 1H-pyrrole occurs with no activation barrier and a significant decrease in system energy. researchgate.net
Kinetic and Thermodynamic Parameters of Formation Reactions
The quantum-chemical modeling provides both kinetic (activation barriers) and thermodynamic (reaction energies) parameters for the elementary steps in the formation of the cyclopenta[b]pyrrole ring.
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Formation of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole
| Reaction Step | Parameter | Value (kcal/mol) |
| Iminoaldehyde-Hydroxide Complexation | ΔG° | -62.4 |
| Proton Abstraction from Azolin-2-ol | ΔG‡ | 13.6 |
| Hydroxy Group Elimination | ΔG‡ | 11.3 |
| 3H-pyrrole to 1H-pyrrole Rearrangement | ΔG‡ | 0 |
These theoretical calculations have revealed that the formation of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole is thermodynamically and kinetically feasible under the conditions of the Trofimov reaction. researchgate.net The activation barriers for the rate-determining steps are comparable to those for the formation of the analogous 4,5,6,7-tetrahydro-1H-indole, suggesting that the synthesis of the cyclopentane-fused system should be possible under similar experimental conditions. researchgate.net
Spectroscopic and Structural Elucidation of Cyclopenta C Pyrrol 4 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of Cyclopenta[c]pyrrol-4(1H)-one. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal proximities between neighboring protons.
For the parent compound, this compound, the expected ¹H NMR spectrum would feature signals corresponding to the protons on the cyclopentenone and pyrrole (B145914) rings, as well as the N-H proton. The pyrrole protons typically appear in the aromatic region, while the cyclopentenone protons would be shifted depending on their proximity to the carbonyl group and the double bond. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed at a significantly downfield shift (around 170-210 ppm). Carbons involved in double bonds (C=C) appear in the range of 100-150 ppm, while sp³-hybridized carbons are found further upfield. The specific chemical shifts help to confirm the presence of the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 8.0 - 12.0 (broad) | - |
| C=O | - | ~190 - 205 |
| Pyrrole α-CH | ~6.5 - 7.5 | ~115 - 125 |
| Pyrrole β-CH | ~6.0 - 6.5 | ~105 - 115 |
| Cyclopentenone CH= | ~7.0 - 8.0 | ~140 - 160 |
| Cyclopentenone CH₂ | ~2.5 - 3.5 | ~30 - 45 |
While 1D NMR provides essential information, 2D NMR experiments are indispensable for establishing the precise connectivity and stereochemistry of complex molecules. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the cyclopentenone and pyrrole rings of the molecule and its derivatives.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbon atom to which they are attached. sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. Each cross-peak represents a one-bond C-H connection.
These advanced techniques, when used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, providing irrefutable proof of the molecular structure.
X-ray Crystallography for Molecular Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.
Studies on related compounds, such as copper complexes of Gliclazide (N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide), have utilized X-ray diffraction to establish their structure. iiste.org In such analyses, the crystal system, space group, and unit cell dimensions are determined. The resulting molecular model confirms the connectivity of the atoms and reveals the conformation of the fused ring system, which in the case of the saturated hexahydro- derivative is often a puckered, non-planar arrangement. This technique provides unequivocal proof of the molecular structure, which can then be correlated with the spectroscopic data. iiste.orgmdpi.com
Table 2: Example of Crystallographic Data for a Related Heterocyclic Compound Note: This data is illustrative and based on typical values found in crystallographic reports for organic molecules.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z (molecules/unit cell) | 4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high accuracy, which is essential for determining its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass so precisely that it allows for the deduction of the elemental composition.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. researchgate.net
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Key functional groups in this compound would produce characteristic absorption bands:
N-H stretch : A band typically appears around 3200-3500 cm⁻¹.
C=O stretch : A strong, sharp band is expected in the region of 1680-1720 cm⁻¹ for the conjugated ketone.
C=C stretch : Bands for the double bonds in the rings would be found around 1600-1680 cm⁻¹.
C-H stretch : Signals for sp² and sp³ C-H bonds appear just above and below 3000 cm⁻¹, respectively.
Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. researchgate.net Therefore, symmetrical, non-polar bonds often produce strong Raman signals but weak or absent IR signals. This makes Raman spectroscopy a useful complementary technique for observing vibrations such as C=C bonds within the ring system. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3200 - 3500 | Medium, often broad |
| Alkene (C-H) | Stretch | 3010 - 3100 | Medium |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium |
| Ketone (C=O) | Stretch | 1680 - 1720 | Strong, sharp |
| Alkene (C=C) | Stretch | 1600 - 1680 | Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly relevant for compounds containing chromophores, which are parts of the molecule that absorb light.
The fused, conjugated π-system of this compound, comprising the pyrrole ring and the α,β-unsaturated ketone, acts as a chromophore. This conjugation is expected to result in UV absorption at longer wavelengths (lower energy) compared to non-conjugated systems. The spectrum would likely show π → π* transitions, and possibly a weaker n → π* transition associated with the carbonyl group's non-bonding electrons. The position of the maximum absorbance (λ_max) is characteristic of the specific chromophore and can be influenced by substituents on the ring system and the solvent used. Studies on various pyrrole derivatives have shown characteristic UV absorption spectra that are used for their identification. researchgate.netnist.gov
Computational and Theoretical Studies on Cyclopenta C Pyrrol 4 1h One
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals governs a molecule's stability, reactivity, and physical properties. For Cyclopenta[c]pyrrol-4(1H)-one, molecular orbital theory, particularly through Density Functional Theory (DFT), provides a detailed picture of its electronic nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. rsc.org It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. For this compound, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G* or larger to accurately model the system's electron density. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Geometry Optimization
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-31G(d,p) | A widely used hybrid functional that provides a good balance of accuracy and efficiency for organic molecules. |
| M06-2X | cc-pVTZ | A high-accuracy meta-hybrid GGA functional, often used for systems where dispersion forces are important. nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole-like nitrogen and the adjacent π-system, while the LUMO would likely be centered on the carbonyl group of the lactam, which acts as an electron-withdrawing group. From the analysis of these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Quantifies the electrophilic character of a molecule. |
Conformational Analysis and Molecular Mechanics of this compound Systems
The fused-ring structure of this compound is not rigid. The five-membered rings can adopt several non-planar conformations, a phenomenon known as puckering. Understanding these conformations is essential as they can influence the molecule's biological activity and physical properties.
Five-membered rings like cyclopentane (B165970) and pyrrolidine (B122466) typically adopt two primary puckered conformations: the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov In a fused system like this compound, the possible puckering modes are more constrained.
Computational analysis, often using both molecular mechanics and quantum mechanical methods, can map the potential energy surface of these puckering motions. nih.gov These calculations would reveal the relative energies of different conformers, identifying the most stable or preferred conformation. For this molecule, the conformational preference would be dictated by a delicate balance of minimizing angle strain in the bonds and torsional strain from eclipsing interactions between atoms.
The specific conformation adopted by this compound is influenced by both steric and electronic factors. The presence of the carbonyl group and the lone pair of electrons on the nitrogen atom introduces significant electronic effects. The amide (lactam) moiety prefers planarity to maximize resonance stabilization, which in turn influences the puckering of the pyrrolidone ring.
Steric hindrance between hydrogen atoms on the fused rings also plays a critical role. Computational models can quantify these interactions to predict the dominant conformation. For instance, a conformation that minimizes steric clashes between hydrogens on the "inside" of the V-shaped bicyclic structure would be energetically favored. The interplay between the electronic preference for planarity in the lactam and the inherent tendency of the five-membered rings to pucker to relieve strain determines the final, low-energy structure of the molecule.
Prediction of Spectroscopic Parameters for Structural Validation
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to confirm experimentally determined structures. DFT calculations are widely used to predict NMR chemical shifts, infrared vibrational frequencies, and other spectroscopic properties with a high degree of accuracy. lab-chemicals.com
For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which can then be compared to experimental spectra for structural verification. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities, generating a theoretical infrared (IR) spectrum. This theoretical spectrum helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the lactam.
Table 3: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopy | Computational Method | Predicted Parameters | Typical Functional/Basis Set |
|---|---|---|---|
| NMR | GIAO (Gauge-Independent Atomic Orbital) | Isotropic shielding tensors (chemical shifts) | B3LYP / 6-311+G(d,p) |
| IR & Raman | Frequency Calculation (Harmonic Oscillator) | Vibrational frequencies and intensities | B3LYP / 6-31G(d) |
| UV-Vis | TD-DFT (Time-Dependent DFT) | Electronic transition energies (λmax) and oscillator strengths | CAM-B3LYP / cc-pVTZ |
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To fulfill the user's request for a scientifically accurate and informative article, specific research data is essential. Without published studies on the computational and theoretical properties of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
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Exploration of Biological Activities and Structure Activity Relationships Sar of Cyclopenta C Pyrrol 4 1h One Analogs
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are critical for optimizing the biological potency and pharmacological properties of lead compounds. For derivatives of the cyclopenta[c]pyrrol-4(1H)-one core, SAR investigations have provided key insights into the influence of various structural modifications. nih.govnih.gov
The type and position of substituents on the this compound framework significantly impact biological activity.
In the development of anti-HCV agents based on the octahydrocyclohepta[b]pyrrol-4(1H)-one scaffold, preliminary SAR studies revealed several essential features. wpmucdn.com The presence of an ester function was found to be crucial for antiviral potency. wpmucdn.com When the ester moiety of a lead compound was replaced with an amide group, a common metabolic stabilization strategy, the resulting compounds showed a loss of activity. wpmucdn.com Furthermore, modifications to the tosyl group and functionalization of the ketone group were explored to optimize the biological profile. wpmucdn.com One derivative, Compound 34, emerged as the most potent in the series, with an EC50 of 1.8 µM against HCV genotype 1b. wpmucdn.com
For RBP4 antagonists, SAR exploration focused on replacing an anthranilic acid part of a lead compound with a pyrimidine-4-carboxylic acid fragment, which led to the discovery of a highly potent antagonist with excellent RBP4 binding affinity. nih.gov
| Compound | Modification from Lead Compound (6) | HCV gt 1b EC50 (µM) | HCV gt 2a EC50 (µM) |
|---|---|---|---|
| 6 (Lead) | N-Tosyl, Ethyl ester | 4.1 | 15.4 |
| 22 | Replacement of ethyl ester with carboxylic acid | >200 | >200 |
| 23 | Replacement of ethyl ester with N-benzyl amide | >200 | >200 |
| 25 | "trans" ring junction instead of "cis" | >200 | >200 |
| 34 | N-Methylsulfonyl (instead of N-Tosyl) | 1.8 | 4.5 |
Stereochemistry is a critical determinant of biological activity, influencing how a molecule binds to its target. nih.govnih.gov The rigid, non-planar structure of the this compound core creates distinct stereoisomers, and their spatial orientation can lead to different biological profiles. nih.gov
In the series of octahydrocyclohepta[b]pyrrol-4(1H)-one anti-HCV agents, the stereochemical relationship of the ring fusion was found to be essential. The "cis-" fused ring junction was identified as a key feature for antiviral potency on both HCV genotypes 1b and 2a. wpmucdn.com When this was changed to a "trans-" configuration, as in compound 25, the antiviral activity was lost. wpmucdn.com
Similarly, in the development of antimicrobial oxazolidinones, the stereochemistry of substituents on the octahydrocyclopenta[c]pyrrole (B1584311) ring was investigated. researchgate.net Both endo- and exo-alcohols were synthesized and evaluated, with both showing potent inhibitory activity against M. tuberculosis H37Rv, in some cases superior to the reference drug linezolid. researchgate.net This highlights the importance of stereochemistry in defining the interaction with the biological target. researchgate.net
Mechanistic Studies of Biological Activity (excluding clinical outcomes)
Mechanistic studies aim to elucidate how a compound exerts its biological effect at a molecular level. For derivatives of the this compound scaffold, investigations have begun to uncover their mechanisms of action.
For the octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives with anti-HCV activity, the mechanism of replication inhibition has not yet been fully clarified. wpmucdn.com However, studies have successfully ruled out the direct inhibition of several known viral targets, including the NS5B polymerase, the IRES element for translation, and the NS3 helicase. This suggests that these compounds may act through a novel mechanism or target a host factor involved in the viral life cycle. wpmucdn.com
In the case of pyrrolotriazine-4-one based Eg5 inhibitors, both NMR and X-ray crystallographic studies have provided direct insight into their mechanism. nih.gov These studies revealed that the compounds bind to an allosteric site on the Eg5 motor protein, rather than the active site, to exert their inhibitory effect. nih.gov
For the antimicrobial oxazolidinones bearing an octahydrocyclopenta[c]pyrrol-2-yl moiety, a docking study suggested that the hydroxyl group on the bicyclic ring interacts with the same hydrophobic pocket as the drug linezolid, providing a potential explanation for its potent activity against linezolid-resistant strains. researchgate.net
In Vitro Cellular Pathway Modulation (e.g., apoptosis induction, proliferation inhibition)
Analogs of the this compound core have demonstrated significant potential in modulating key cellular pathways, particularly those involved in cell proliferation and programmed cell death (apoptosis). These activities are crucial for the development of novel anticancer agents.
Research into structurally related pyrrole (B145914) derivatives has provided insights into the potential of this class of compounds. For instance, a series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives were synthesized and evaluated for their antiproliferative activity across a panel of human cancer cell lines. One of the lead compounds from this study exhibited potent growth inhibition and was found to induce S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells nih.gov. This suggests that the pyrrolone core can serve as a scaffold for the development of agents that interfere with the cell cycle machinery and trigger apoptotic pathways in cancer cells.
Furthermore, studies on pyrrolo[3',4':3,4]cyclohepta[1,2-d] rsc.orgwaocp.orgoxazoles, which are synthesized from 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one building blocks, have shown significant antiproliferative effects. The most active of these compounds induced cell cycle arrest in the G2/M phase and led to apoptosis through the mitochondrial pathway nih.gov. While these compounds have a larger ring fused to the pyrrole core, the findings highlight the potential of the fused pyrrolone system to serve as a platform for potent cytotoxic agents. The growth inhibitory activities of selected compounds from this class against various cancer cell lines are summarized in the table below.
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 3u | Leukemia (RPMI-8226) | 0.38 |
| Compound 3u | Melanoma (MDA-MB-435) | 0.24 |
| Compound 3u | Breast Cancer (BT-549) | 0.25 |
| Compound 3z | Leukemia (RPMI-8226) | 0.45 |
| Compound 3z | Non-Small Cell Lung Cancer (NCI-H522) | 0.26 |
| Compound 3z | Colon Cancer (HCC-2998) | 1.66 |
A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, was found to significantly inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines mdpi.com. This compound was observed to disrupt the formation of normal bipolar mitotic spindles, leading to a G2/M phase cell cycle arrest and subsequent apoptosis mdpi.com. These findings underscore the potential of pyrrole-containing compounds to interfere with microtubule dynamics, a well-established target for cancer chemotherapy.
Biochemical Target Engagement and Inhibition Studies
The biological effects of this compound analogs and related compounds are underpinned by their interaction with specific biochemical targets. A number of studies have focused on identifying these molecular targets and quantifying the inhibitory potency of these compounds.
Derivatives of the closely related pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are also implicated in cancer progression. A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated that these compounds could inhibit both COX-1 and COX-2 with varying degrees of potency and selectivity mdpi.com. The IC50 values for the inhibition of COX-1 and COX-2 by selected compounds from this study are presented in the table below.
| Compound | COX-1 IC50 (µg/ml) | COX-2 IC50 (µg/ml) |
|---|---|---|
| Compound A | 0.08 | 0.02 |
| Compound B | 0.14 | 0.03 |
| Compound C | 0.12 | 0.06 |
| Compound D | 0.07 | 0.04 |
| Compound E | 0.10 | 0.02 |
| Meloxicam (Reference) | 0.10 | 0.05 |
In a different therapeutic area, bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives have been identified as novel and selective inhibitors of the Hepatitis C virus (HCV) fiu.edu. The most potent compound in the series displayed significant antiviral activity against both genotype 1b and 2a replicons, with EC50 values of 1.8 μM and 4.5 μM, respectively mdpi.com.
More directly related to the this compound core, bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogs have been developed as antagonists of Retinol Binding Protein 4 (RBP4). One of the standout analogs exhibited an IC50 of 12.8 nM in a Scintillation Proximity Assay (SPA) and 43.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Diversity-Oriented Synthesis for Biological Screening Libraries of this compound Analogs
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening. This approach is particularly valuable for exploring the biological potential of novel scaffolds such as this compound.
A key strategy in DOS is to utilize a common starting material that can be elaborated into a variety of structurally distinct products through a series of branching reaction pathways. For pyrrole-containing scaffolds, multicomponent reactions are often employed to rapidly build molecular complexity.
A diversity-oriented synthesis of cyclopenta[b]pyrroles, a structurally related class of compounds, has been achieved through a sequential bicatalytic route. This method allows for the versatile access to a wide range of nitrogen-containing heterocycles from simple furan and aniline derivatives in a single pot rsc.org. The transformation relies on an aza-Piancatelli/hydroamination sequence, and the diversity of the resulting products can be controlled by the substitution pattern of the precursors and the reaction solvent rsc.org. This approach could be adapted for the synthesis of libraries of this compound analogs by selecting appropriate starting materials.
The "build/couple/pair" strategy is another cornerstone of DOS. This involves the synthesis of building blocks with complementary reactive functionalities, which are then coupled together. Subsequent intramolecular reactions (the "pair" step) can then lead to the formation of a variety of different ring systems. This strategy could be applied to the this compound scaffold by designing building blocks that, upon coupling and pairing, would generate the desired bicyclic core with diverse substitutions.
The goal of such a DOS approach would be to generate a library of this compound analogs with variations in stereochemistry, appendage diversity, and functional groups. Screening of such a library against a wide range of biological targets would be a powerful method for identifying novel bioactive molecules and for elucidating the structure-activity relationships of this important heterocyclic scaffold.
Applications in Organic Synthesis and Emerging Fields
Utility as Chiral Building Blocks and Synthetic Intermediates
The hexahydro- derivative of cyclopenta[c]pyrrol-4(1H)-one, in particular, serves as a significant building block in synthetic chemistry. americanchemicalsuppliers.com Its stereochemistry can be controlled, making it a useful chiral starting material for the enantioselective synthesis of more complex molecules. The core structure is frequently utilized as an intermediate in the preparation of a variety of heterocyclic compounds. calpaclab.com
Derivatives of this core are employed in the synthesis of compounds with potential biological activity. For instance, the scaffold is a key component in the synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, a compound investigated for its therapeutic potential. googleapis.com The synthesis process for this and related molecules highlights the role of the cyclopenta[c]pyrrolidone core as a foundational element that can be elaborated upon to produce target molecules on an industrial scale. researchgate.netgoogle.com
The table below summarizes some key derivatives and their roles as synthetic intermediates.
| Derivative | Role as Intermediate | Synthetic Target/Application Area |
| Hexahydro-cyclopenta[c]pyrrol-4(1H)-one | Chiral building block | General organic synthesis, research chemicals americanchemicalsuppliers.com |
| cis-2-Benzyl-hexahydrothis compound | Heterocyclic building block | Intermediate for complex amine derivatives calpaclab.com |
| Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | Intermediate | Synthesis of Gliclazide, an oral antidiabetic agent researchgate.netnih.gov |
| cis-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety | Core scaffold | Synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride googleapis.com |
Contributions to Complex Natural Product Synthesis
While not a widely occurring motif in natural products itself, the this compound framework serves as a valuable synthetic analogue for certain classes of alkaloids. A notable example is its application in the development of synthetic strategies toward Cephalotaxus alkaloids. researchgate.net
Researchers have developed a facile method to synthesize 1H,4H-cyclopenta[c]pyrrolo[1,2-b]isoquinolin-2(3H)-one, a structural analogue of cephalotaxine. researchgate.net This synthetic strategy provides a model for constructing the core skeleton of this family of alkaloids, which are known for their significant biological activities. The synthesis demonstrates the utility of the cyclopenta[c]pyrrolone scaffold in accessing complex, polycyclic systems that mimic the architecture of natural products. researchgate.net This approach is significant for creating derivatives of natural products that may possess novel or enhanced biological profiles.
Potential in Material Science and Industrial Chemicals
Furthermore, patents describe the industrial synthesis processes for compounds incorporating the cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety, emphasizing its role in the reproducible, large-scale manufacture of active pharmaceutical ingredients. googleapis.comgoogle.com While direct applications in material science are not prominent, its utility lies in the production of high-value chemical entities, demonstrating its importance in the broader chemical industry. The bicyclic scaffold has also been explored as a new chemotype in the discovery of novel antiviral agents. nih.gov
Future Directions and Advanced Research Frontiers
Development of Novel and Sustainable Synthetic Methodologies for Cyclopenta[c]pyrrol-4(1H)-one
The pursuit of green and sustainable chemistry is reshaping the synthesis of complex molecules. nbinno.com Future efforts in the synthesis of the this compound core will likely move beyond traditional multi-step processes, which often involve harsh conditions and toxic reagents. rsc.org The focus will shift towards methodologies that are more environmentally benign, efficient, and economically viable.
Key areas of development include:
One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex heterocyclic structures, such as pyrrolidinones, by combining multiple reactants in a single step. rsc.orgvjol.info.vn This approach minimizes solvent waste and purification steps. Future research could devise an MCR strategy that assembles the this compound skeleton from simple, readily available precursors.
Green Catalysis: The use of eco-friendly catalysts is a cornerstone of sustainable synthesis. rsc.org This includes employing naturally derived acids, such as citric acid, which is harmless to the environment, commercially available, and stable. rsc.org Research into solid-supported catalysts or biocatalysts (enzymes) could provide highly selective and reusable options for key synthetic steps.
Alternative Energy Sources: Techniques like ultrasound irradiation have been shown to accelerate reactions, leading to shorter reaction times and higher yields in the synthesis of pyrrolidinone derivatives. rsc.orgrsc.org Microwave-assisted organic synthesis (MAOS) is another powerful tool that can increase synthetic efficiency and support green chemistry principles. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming complex bonds under mild conditions. mdpi.comtandfonline.comresearchgate.net This methodology could be applied to novel cyclization strategies or for the late-stage functionalization of the this compound scaffold, enabling the introduction of diverse substituents. rsc.org
| Methodology | Potential Advantage for this compound Synthesis | Relevant Literature Context |
| Multicomponent Reactions | High atom economy, reduced waste, rapid assembly of the core structure. | Synthesis of substituted 3-pyrrolin-2-ones. rsc.org |
| Green Catalysts (e.g., Citric Acid) | Environmentally benign, low cost, avoids toxic reagents. | Catalysis of pyrrolidinone synthesis. rsc.org |
| Ultrasound Irradiation | Shorter reaction times, improved yields, energy efficiency. | Promotes one-pot synthesis of pyrrolidinones. rsc.org |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. | Synthesis and functionalization of N-heterocycles. mdpi.comrsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Future applications of AI/ML in this area include:
De Novo Molecular Design: Generative AI models, inspired by architectures like Generative Pre-Trained Transformers (GPT), can design novel molecular structures from scratch. researchgate.netnih.gov By training these models on datasets of known bioactive molecules, they can generate new this compound analogs that are predicted to interact with a specific biological target or possess desired physicochemical properties. researchgate.net
Property Prediction: Deep learning and neural network models can be trained to predict various properties of molecules based solely on their structure. elsevier.comnih.gov This includes predicting physicochemical properties like solubility and partition coefficients, as well as biological activity (e.g., using Quantitative Structure-Activity Relationship - QSAR models) and ADME/Tox profiles. elsevier.comnih.govnih.govresearchgate.net This predictive capability allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis.
Synthesis Planning: AI tools are being developed to assist chemists in planning the synthesis of novel compounds. elsevier.com By analyzing vast databases of chemical reactions, these algorithms can propose viable synthetic routes for newly designed this compound derivatives, potentially identifying more efficient or novel pathways.
Advanced Mechanistic Elucidation Techniques for Complex Reactions
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and troubleshooting synthetic challenges. dalalinstitute.comaccessscience.com Future research on this compound will leverage advanced analytical and computational techniques to gain unprecedented insight into the complex transformations involved in its synthesis and derivatization.
Key techniques include:
In Situ Spectroscopy: Real-time monitoring of chemical reactions provides a continuous stream of data, allowing for the detection of transient intermediates and the tracking of reactant and product concentrations over time. mt.comspectroscopyonline.com
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and monitor their changes throughout a reaction, providing kinetic and mechanistic data. spiedigitallibrary.orgacs.org
In Situ NMR Spectroscopy: By running a reaction directly in an NMR tube, researchers can obtain detailed structural information about all species present in the reaction mixture at any given moment. iastate.edu
Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for elucidating reaction mechanisms at the molecular level. acs.org DFT calculations can be used to map potential energy surfaces, identify transition state structures, and calculate activation energies, thereby rationalizing observed outcomes and predicting selectivity. acs.orgmdpi.com This approach is powerful for studying complex, metal-catalyzed, or stereoselective reactions.
| Technique | Information Gained | Application to this compound Research |
| In Situ FTIR/Raman | Real-time concentration profiles, identification of key functional group changes. | Optimizing cyclization conditions, monitoring functionalization reactions. spiedigitallibrary.org |
| In Situ NMR | Direct observation of reactants, intermediates, and products. | Identifying transient species in rearrangement or cycloaddition reactions. iastate.edu |
| DFT Calculations | Transition state geometries, activation energies, reaction pathways. | Understanding the origin of stereoselectivity, predicting feasibility of novel reactions. acs.org |
Exploration of Unconventional Reactivity and Transformations of the this compound Skeleton
The fused bicyclic structure of this compound, containing a lactam moiety, presents opportunities for exploring reactivity beyond standard functionalization. nih.govmdpi.com Future research will likely probe the inherent chemical properties of this scaffold to uncover novel transformations.
Frontiers in this area include:
Ring-Opening and Ring-Expansion Reactions: The strained nature of the fused ring system and the reactivity of the lactam bond could be exploited. eurekaselect.comnih.gov Under specific catalytic conditions, selective ring-opening could provide access to functionalized cyclopentane (B165970) or pyrrolidine (B122466) derivatives, while ring-expansion reactions could lead to novel medium-sized heterocyclic systems.
Photoredox-Mediated Transformations: As mentioned, visible-light photoredox catalysis enables a wide range of radical-based reactions under mild conditions. mdpi.com This could be used for C-H functionalization at various positions on the this compound core, or to engage the scaffold in novel cycloaddition or cross-coupling reactions that are inaccessible through traditional thermal methods.
Domino and Cascade Reactions: Designing synthetic sequences where a single event triggers a cascade of bond-forming reactions can rapidly build molecular complexity. researchgate.net The functional groups within the this compound skeleton could be engineered to act as triggers for intramolecular cascades, leading to complex polycyclic architectures in a single step.
Computational Design of this compound Analogs with Tuned Properties
Computer-aided drug design (CADD) provides a rational framework for optimizing the properties of a lead scaffold. mdpi.comfrontiersin.org By applying these in silico techniques, researchers can design analogs of this compound with properties precisely tuned for specific applications, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles.
Key computational strategies include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., a protein kinase) is known, molecular docking can be used to predict how different this compound analogs will bind to the active site. nih.govnih.govresearchgate.net This allows for the rational design of modifications that enhance binding interactions and improve potency and selectivity. acs.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on a set of known active compounds. Techniques like 3D-QSAR and pharmacophore modeling identify the key structural features required for activity, guiding the design of new analogs with a higher probability of success. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule behaves over time. nih.gov These simulations can be used to assess the conformational stability of a designed analog within a protein's binding site, providing insights that are not available from static docking poses. scispace.com
Q & A
Q. What are the common synthetic pathways for Cyclopenta[c]pyrrol-4(1H)-one and its derivatives, and what reaction conditions are critical for optimizing yields?
this compound derivatives are typically synthesized via multistep reactions involving cyclization, oxidation, or substitution. For example, the cis-2-benzylhexahydro derivative is synthesized using cyclopentenones and sodium hydroxide under controlled temperatures (-78°C) to ensure proper reaction kinetics . Key steps include hydrolysis of intermediates and subsequent functionalization with reagents like acetic anhydride or benzyl halides. Reaction conditions such as solvent choice (e.g., acetonitrile or ethanol), temperature, and catalyst presence (e.g., K₂CO₃) significantly impact stereochemical outcomes and yields .
Q. How can researchers characterize this compound derivatives using spectroscopic and computational methods?
Characterization involves:
- Spectroscopy : IR and NMR (¹H, ¹³C) to confirm functional groups and stereochemistry. For instance, IR identifies carbonyl stretches (~1700 cm⁻¹), while NMR resolves bicyclic proton environments .
- Computational Analysis : Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level predicts molecular geometry and electronic properties, aiding in structural validation .
- Chromatography : HPLC or GC-MS for purity assessment, particularly for derivatives with pharmaceutical applications .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing hexahydrocyclopenta[c]pyrrolone derivatives?
Stereochemical control is achieved through:
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution to isolate enantiomers .
- Temperature Modulation : Low-temperature reactions (-78°C) minimize racemization during hydrolysis .
- Protecting Groups : tert-Butyl carbamates or benzyl groups stabilize intermediates, enabling selective functionalization . Studies on cis-2-benzylhexahydro derivatives highlight the importance of reaction sequence in preserving stereochemical integrity .
Q. How do computational methods like molecular docking and dynamics evaluate this compound derivatives as SARS-CoV-2 Mpro inhibitors?
- Molecular Docking : Predicts binding affinity between derivatives (e.g., 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one) and the SARS-CoV-2 main protease (Mpro). Compound 5f showed the strongest inhibition (docking score: -9.2 kcal/mol) by forming hydrogen bonds with Glu166 and His41 .
- Molecular Dynamics (MD) : Simulates protein-ligand stability over 100 ns, assessing RMSD and binding free energy (MM-PBSA). Stable complexes indicate therapeutic potential .
- ADMET Prediction : Evaluates pharmacokinetics (e.g., bioavailability, BBB permeability) to prioritize candidates for in vitro testing .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution and oxidation reactions?
- Nucleophilic Substitution : The α,β-unsaturated carbonyl system facilitates attack by amines or thiols. For example, benzylation at the 2-position proceeds via SN2 with K₂CO₃ as a base .
- Oxidation : MnO₂ or CrO₃ selectively oxidizes secondary alcohols to ketones, while ozonolysis cleaves the cyclopentane ring for functionalization .
- Reduction : NaBH₄ or LiAlH₄ reduces ketones to alcohols, critical for generating bioactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
